molecular formula C10H9ClN2O2 B1302081 Ethyl 2-chloro-5-cyano-6-methylnicotinate CAS No. 75894-43-8

Ethyl 2-chloro-5-cyano-6-methylnicotinate

Cat. No. B1302081
CAS RN: 75894-43-8
M. Wt: 224.64 g/mol
InChI Key: VDAPYXHAXWXNDK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates or pyridinecarboxylates. These compounds are characterized by a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, substituted with various functional groups. The specific compound is not directly synthesized or analyzed in the provided papers, but related compounds with similar structures have been studied extensively.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of nicotinate esters with various reagents to introduce functional groups such as cyano, chloro, and alkyl groups. For example, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a detailed mechanism that has been proposed based on XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Another related synthesis involves the regio- and stereospecific cyclization of ethyl isonicotinate with cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal and molecular structure of ethyl p-chloro α-cyano-β-methyl-cis-cinnamate was elucidated, revealing significant steric effects and the orientation of the benzene ring relative to the ethylenic group . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized, showing the enamine tautomer in the solid state with specific bond distances and angles .

Chemical Reactions Analysis

The chemical reactivity of nicotinate esters is influenced by the presence of substituents on the pyridine ring. For example, the chlorination of a methyl group in a related compound was achieved through regioselective reaction with sulfuryl chloride . The presence of a cyano group can also participate in various chemical reactions, such as nucleophilic addition or substitution, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinate esters are determined by their molecular structure. The presence of substituents like chloro, cyano, and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate provided insights into the structure-activity relationship of these compounds . The cardiotonic activity of various esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids was also investigated, highlighting the influence of molecular structure on biological activity .

Safety And Hazards

The safety information available indicates that Ethyl 2-chloro-5-cyano-6-methylnicotinate is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers Unfortunately, the web search results did not provide specific peer-reviewed papers related to Ethyl 2-chloro-5-cyano-6-methylnicotinate . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

properties

IUPAC Name

ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAPYXHAXWXNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215859
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-cyano-6-methylnicotinate

CAS RN

75894-43-8
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75894-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of 5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester (1 mol) are refluxed with stirring in 750 ml of phosphorous oxychloride for 5 hours. The excess of phosphorous oxychloride is removed in vacuo and the residue poured in 1 kg of ice. 2-chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester crystallizes and is filtered off. Yield 170 g (76%); m.p. 43°-45° C. (petrol ether).

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